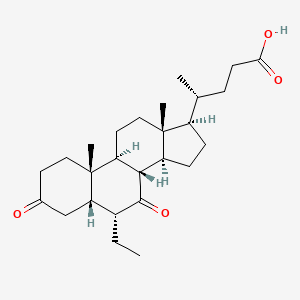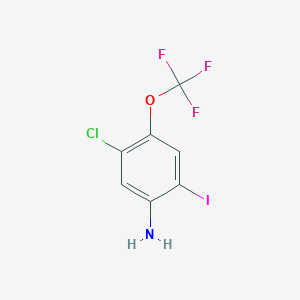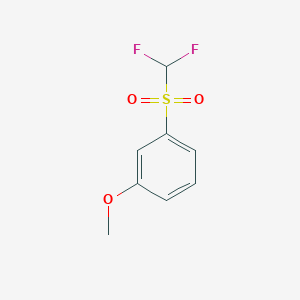
Difluoromethyl 3-methoxyphenyl sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl 3-methoxyphenyl sulphone is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) attached to a 3-methoxyphenyl sulphone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-methoxyphenyl sulphone typically involves the introduction of the difluoromethyl group into the phenyl sulphone structure. One common method is the reaction of 3-methoxyphenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethyl 3-methoxyphenyl sulphone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to sulfides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include difluoromethylated sulfoxides, sulfides, and substituted phenyl sulfones. These products have diverse applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Difluoromethyl 3-methoxyphenyl sulphone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of difluoromethyl 3-methoxyphenyl sulphone involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to difluoromethyl 3-methoxyphenyl sulphone include other difluoromethylated phenyl sulfones and sulfoxides. These compounds share structural similarities but differ in their chemical reactivity and applications .
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the 3-methoxyphenyl sulphone moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F2O3S |
|---|---|
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfonyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O3S/c1-13-6-3-2-4-7(5-6)14(11,12)8(9)10/h2-5,8H,1H3 |
Clave InChI |
WNXCVLKRBYSIIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
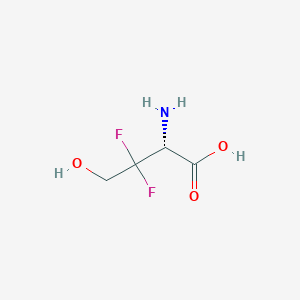
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
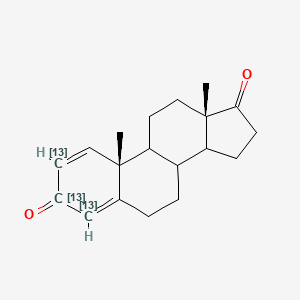
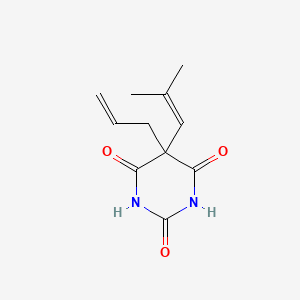
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)

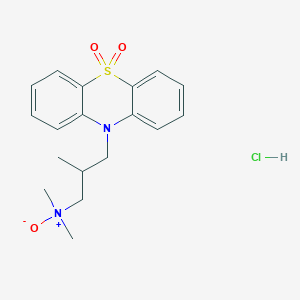
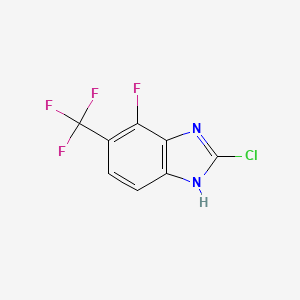
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
